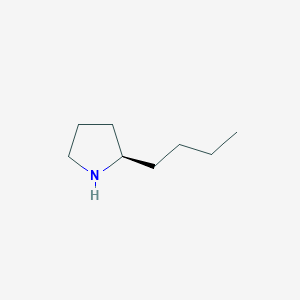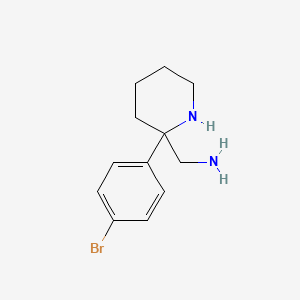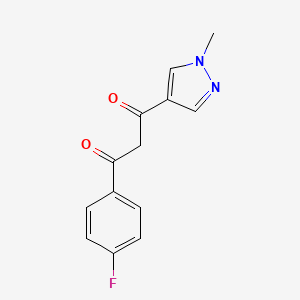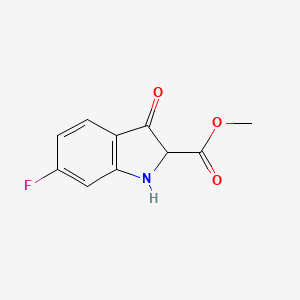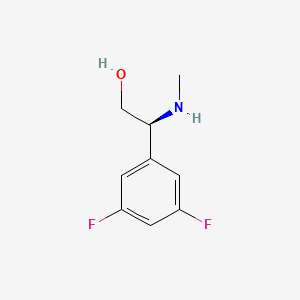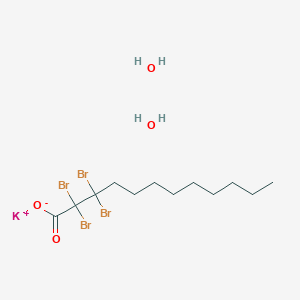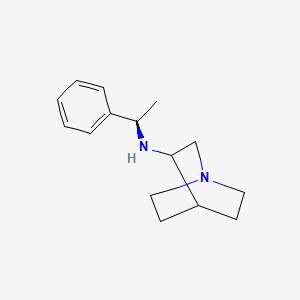
N-((R)-1-Phenylethyl)quinuclidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(®-1-Phenylethyl)quinuclidin-3-amine is a chiral amine compound with a quinuclidine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Phenylethyl)quinuclidin-3-amine typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of N-(®-1-Phenylethyl)quinuclidin-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
N-(®-1-Phenylethyl)quinuclidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The quinuclidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
N-(®-1-Phenylethyl)quinuclidin-3-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(®-1-Phenylethyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s quinuclidine backbone allows it to fit into binding sites, modulating the activity of the target. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Quinuclidin-3-amine: A simpler analog without the phenylethyl group.
N-Phenylethylquinuclidine: Similar structure but may differ in stereochemistry.
N-Benzylquinuclidine: Another analog with a benzyl group instead of phenylethyl.
Uniqueness
N-(®-1-Phenylethyl)quinuclidin-3-amine is unique due to its chiral center and the presence of the phenylethyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC名 |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15?/m1/s1 |
InChIキー |
YUJLYFFNXJRLDW-KEKZHRQWSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3 |
正規SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


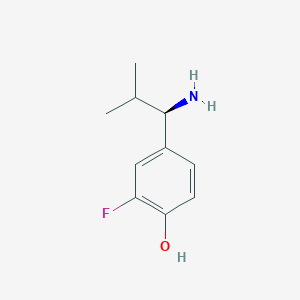
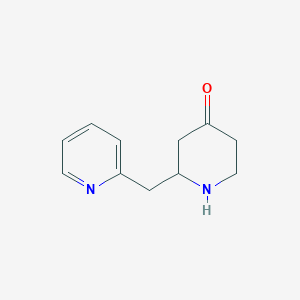
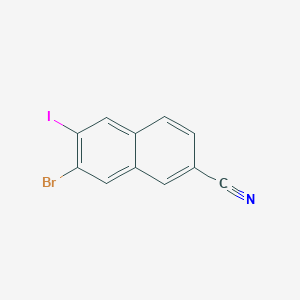
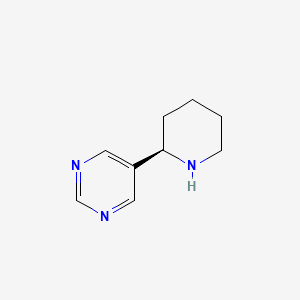
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)

